3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
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Overview
Description
3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorinated indazole ring fused with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Ring: Starting with a suitable precursor, such as 2,4-dimethylpyrimidine, the indazole ring is formed through a cyclization reaction. This step often involves the use of a fluorinating agent to introduce the fluorine atom at the desired position.
Coupling with Propanoic Acid: The indazole intermediate is then coupled with a propanoic acid derivative under conditions that facilitate the formation of the final product. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other nucleophiles.
Scientific Research Applications
3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism by which 3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The fluorine atom in the compound enhances its binding affinity and specificity, allowing it to modulate the activity of its targets effectively. The pathways involved can vary depending on the biological context, but often include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
- 3-(10-Chloro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
- 3-(10-Methyl-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
Uniqueness
Compared to similar compounds, 3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-8-10(6-7-13(20)21)9(2)19-15(17-8)14-11(16)4-3-5-12(14)18-19/h3-5H,6-7H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQWNKZGSIMKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C3C(=NN12)C=CC=C3F)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.